Ethyl 3-anilino-2-methoxyprop-2-enoate

Description

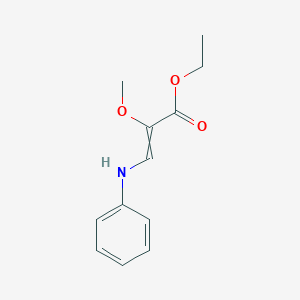

Ethyl 3-anilino-2-methoxyprop-2-enoate (C₁₂H₁₅NO₃) is an α,β-unsaturated ester featuring an anilino group at the β-position and a methoxy substituent at the α-position. This compound belongs to the enoate family, which is characterized by conjugated double bonds and functional groups that confer reactivity in cycloadditions, nucleophilic additions, and heterocyclic synthesis.

Properties

CAS No. |

142558-45-0 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 3-anilino-2-methoxyprop-2-enoate |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(14)11(15-2)9-13-10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3 |

InChI Key |

BEDQNOLCVHTKHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-anilino-2-methoxyprop-2-enoate can be synthesized through a multi-step process involving the reaction of aniline with ethyl 3-methoxyacrylate. The reaction typically proceeds via a nucleophilic addition mechanism, where the aniline attacks the electrophilic carbon of the ethyl 3-methoxyacrylate, followed by elimination of a leaving group to form the final product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Solvent selection is also crucial, with common choices including ethanol or methanol to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-anilino-2-methoxyprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, to deprotonate the nucleophile.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-anilino-2-methoxyprop-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-anilino-2-methoxyprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The methoxy and aniline groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-anilino-2-methoxyprop-2-enoate with analogous enoate esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Reactivity and Stability

Key Observations:

- Electron-Withdrawing Groups (EWGs): The introduction of -CN () or -CF₃ () increases electrophilicity at the α,β-unsaturated system, enhancing reactivity toward nucleophiles (e.g., amines, thiols). For example, the cyano group in ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate facilitates Michael additions or cyclocondensations .

- Aryl Substituent Effects: Methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups on the anilino ring () modulate electronic and steric profiles. The -OCH₃ group in this compound likely enhances solubility in polar solvents compared to non-polar analogs.

- Fluorinated Derivatives: The trifluoromethyl group in improves metabolic stability and lipophilicity, making it suitable for pharmaceutical applications .

Physicochemical and Structural Analysis

- Molecular Weight Trends: Bulky substituents (e.g., -CF₃ in ) increase molecular weight significantly, impacting crystallization behavior and solubility .

- Crystallography Tools: Structural elucidation of similar compounds (e.g., ) employs software like SHELX () and ORTEP-3 (), which are critical for confirming stereochemistry and conjugation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.